2,5-Bis(tributylstannyl)thiophene

Descripción general

Descripción

2,5-Bis(tributylstannyl)thiophene is an organotin compound with the molecular formula C28H56SSn2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis, particularly in the formation of conjugated polymers and other complex organic structures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Bis(tributylstannyl)thiophene can be synthesized through a Stille coupling reaction. This involves the reaction of 2,5-dibromothiophene with tributyltin hydride in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains the most common laboratory method. Industrial production would likely involve scaling up this reaction under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Stille Cross-Coupling Reactions

The compound serves as a critical precursor in Pd-catalyzed Stille couplings , forming carbon-carbon bonds with aryl or alkyl halides. Key applications include:

Sonochemical Barbier-Like Reactions

Under ultrasonic irradiation, the compound participates in Barbier-type reactions with aromatic dibromides, forming bis(tributylstannyl) derivatives .

Reaction with Dibromoarenes

In tetrahydrofuran (THF), this compound reacts with dibromoarenes (e.g., 1,4-dibromobenzene, 2,5-dibromothiophene) to yield bis-stannylated products. Yields exceed 90% for symmetric substrates .

| Substrate | Product | Yield (%) |

|---|---|---|

| 1,4-Dibromobenzene | 1,4-Bis(tributylstannyl)benzene | 95 |

| 2,5-Dibromothiophene | This compound | 92 |

Conditions: Bis(tributyltin) oxide, THF, ultrasound, 25°C .

Reductive Elimination and Functionalization

The tributylstannyl groups can be selectively cleaved or substituted to introduce diverse functionalities:

Reductive Desilylation

Treatment with LiAlH₄ removes stannyl groups, yielding unsubstituted thiophene derivatives. This step is critical for sequential functionalization strategies.

Halogenation

Reaction with iodine or bromine replaces stannyl groups with halogens, enabling further cross-coupling:

this compound + I₂ → 2,5-Diiodothiophene .

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Field-Effect Transistors (OFETs)

2,5-Bis(tributylstannyl)thiophene serves as a crucial precursor for synthesizing conjugated polymers used in OFETs. The compound's electronic properties facilitate efficient charge transport, which is essential for the performance of these devices. Studies have shown that polymers derived from this compound exhibit high mobility and stability under operational conditions.

Organic Photovoltaic Cells (OPVs)

In OPVs, this compound contributes to light absorption and exciton generation, crucial for converting solar energy into electrical energy. Its incorporation into polymer blends enhances the photovoltaic efficiency due to improved charge separation and transport .

Organic Light-Emitting Diodes (OLEDs)

The compound is also utilized in the fabrication of OLEDs. Its properties allow for the development of materials that emit light efficiently when an electric current passes through them. The tunability of its electronic characteristics makes it suitable for various applications in display technologies.

Material Science

Synthesis of Conjugated Polymers

this compound is integral in synthesizing conjugated polymers with tailored electronic properties. The tributylstannyl groups act as reactive sites for polymerization reactions, enabling the formation of complex structures that can be optimized for specific applications .

Crystal Engineering

Research has explored the use of this compound in crystal engineering, where it aids in designing crystals with desired properties. By manipulating molecular packing and interactions within crystal lattices, researchers can develop materials with enhanced functionalities such as improved conductivity or photonic properties .

Chemical Synthesis

Stille Coupling Reactions

The compound is primarily known for its role in Stille coupling reactions, which are pivotal in organic synthesis. It allows for the formation of carbon-carbon bonds between organotin compounds and organic halides, leading to diverse organic structures. This versatility makes it a valuable building block in synthetic organic chemistry.

Emerging research indicates potential biological activities associated with this compound. Thiophene derivatives have shown anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibition against cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications .

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | 5-LOX | 6.0 | Inhibition of leukotriene synthesis |

| Compound B | COX-2 | 29.2 | Inhibition of prostaglandin synthesis |

| This compound | TBD | TBD | TBD |

Mecanismo De Acción

The mechanism of action for 2,5-Bis(tributylstannyl)thiophene primarily involves its role as a reactant in cross-coupling reactions. The tin atoms in the compound facilitate the transfer of organic groups to other molecules, enabling the formation of new carbon-carbon bonds. This process is typically catalyzed by palladium, which undergoes oxidative addition and reductive elimination to mediate the reaction .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Bis(trimethylstannyl)thiophene: Similar in structure but with trimethylstannyl groups instead of tributylstannyl groups.

2-(Tributylstannyl)thiophene: Contains only one tributylstannyl group attached to the thiophene ring.

2,5-Dibromothiophene: A precursor in the synthesis of 2,5-Bis(tributylstannyl)thiophene.

Uniqueness

This compound is unique due to its dual tributylstannyl groups, which enhance its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of conjugated polymers and other complex organic structures .

Actividad Biológica

2,5-Bis(tributylstannyl)thiophene is a thiophene derivative that has garnered attention due to its potential biological activities and applications in organic electronics. This compound is notable for its structural characteristics, which include two tributylstannyl groups attached to a thiophene ring. The biological implications of this compound stem from its interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer activities.

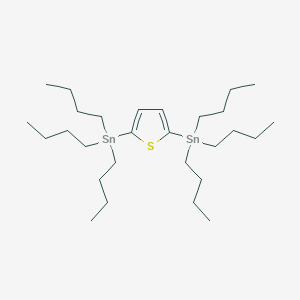

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiophene ring substituted at the 2 and 5 positions with tributylstannyl groups, enhancing its solubility and electronic properties.

Synthesis

The synthesis of this compound typically involves Stille coupling reactions. For instance, one method describes the reaction of 2,5-dibromothiophene with tributylstannyl chloride in the presence of palladium catalysts to yield the desired product .

Anti-Inflammatory Properties

Research has indicated that thiophene derivatives, including this compound, exhibit significant anti-inflammatory activity. In particular, studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. For example, related thiophene compounds demonstrated IC50 values ranging from 6.0 µM to 29.2 µM against LOX enzymes .

Table 1: Biological Activity of Thiophene Derivatives

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | 5-LOX | 6.0 | Inhibition of leukotriene synthesis |

| Compound B | COX-2 | 29.2 | Inhibition of prostaglandin synthesis |

| This compound | TBD | TBD | TBD |

Anticancer Potential

The anticancer potential of thiophene derivatives has also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of gene expression and inhibition of cell proliferation pathways . The presence of stannyl groups is believed to enhance the bioactivity by improving solubility and facilitating cellular uptake.

Case Studies

- In Vivo Studies : In animal models, thiophene derivatives have shown promise in reducing tumor growth and modulating inflammatory responses associated with cancer progression. For instance, one study reported that a related thiophene compound significantly reduced tumor size in a mouse model when administered at specific dosages .

- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that this compound exhibits favorable binding affinities towards COX-2 and LOX enzymes. These findings suggest potential as a dual inhibitor for inflammatory pathways .

Propiedades

IUPAC Name |

tributyl-(5-tributylstannylthiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAZQNRIMIQTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570074 | |

| Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145483-63-2 | |

| Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145483-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,5-Bis(tributylstannyl)thiophene in materials science?

A1: this compound serves as a crucial building block in synthesizing conjugated polymers via the Stille cross-coupling reaction. [, , , , ] This reaction allows for the controlled incorporation of thiophene units into polymer chains, enabling the fine-tuning of polymer properties.

Q2: Can you provide an example of how this compound is used to control the properties of a polymer?

A2: Research demonstrates the impact of using this compound in tuning the optoelectronic properties of thiophene 1,1-dioxides. [] By coupling this reagent with various dihalothiophene 1,1-dioxides, researchers synthesized a series of thiophene 1,1-dioxide derivatives with either electron-donating or -withdrawing substituents. The introduction of electron-withdrawing groups significantly enhanced the reduction potential of these sulfone heterocycles, highlighting the ability to tailor electrochemical properties through structural modifications.

Q3: How does incorporating this compound into polymers influence their performance in organic field-effect transistors (OFETs)?

A3: Studies have shown that incorporating this compound into isoindigo/DPP-based polymers with thermocleavable tBoc groups can enhance their performance in OFETs. [] The resulting polymers, synthesized through Stille coupling, demonstrated red-shifted UV-Vis absorption spectra and improved crystallinity after thermal annealing. These structural changes led to increased field-effect mobilities, indicating the potential of these polymers for OFET applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.